molecular formula C8H4BrF B8084368 2-Bromo-5-fluorophenylacetylene

2-Bromo-5-fluorophenylacetylene

Cat. No.: B8084368
M. Wt: 199.02 g/mol
InChI Key: LPNYMXANEKBJPR-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorophenylacetylene is an organic compound characterized by the presence of a bromoethynyl group attached to a benzene ring substituted with a fluorine atom

Scientific Research Applications

2-Bromo-5-fluorophenylacetylene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of “1-(Bromoethynyl)-3-fluorobenzene” would depend on its specific use. For example, if it were used as a reagent in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds .

Safety and Hazards

As with any chemical, “1-(Bromoethynyl)-3-fluorobenzene” should be handled with care. Potential hazards could include reactivity with other chemicals, toxicity, and environmental impact .

Future Directions

The future directions for research on “1-(Bromoethynyl)-3-fluorobenzene” could include further studies on its synthesis, properties, and potential applications. This could involve experimental work as well as computational modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorophenylacetylene can be synthesized through various methods. One common approach involves the bromination of ethynylbenzene derivatives. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the ethynyl position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluorophenylacetylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alkenes or alkanes.

    Addition Reactions: The ethynyl group can participate in addition reactions with halogens, hydrogen, or other reagents to form substituted alkenes or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

    Substitution Reactions: Products include azidoethynyl or cyanoethynyl derivatives.

    Oxidation Reactions: Products include carbonyl compounds like aldehydes or ketones.

    Reduction Reactions: Products include alkenes or alkanes.

Comparison with Similar Compounds

    1-(Bromoethynyl)benzene: Lacks the fluorine substitution, resulting in different reactivity and properties.

    3-Fluoroethynylbenzene: Lacks the bromine substitution, affecting its chemical behavior and applications.

    1-(Chloroethynyl)-3-fluorobenzene:

Uniqueness: 2-Bromo-5-fluorophenylacetylene is unique due to the combined presence of both bromoethynyl and fluorine substituents, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-bromoethynyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNYMXANEKBJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C#CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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